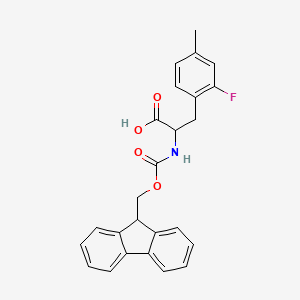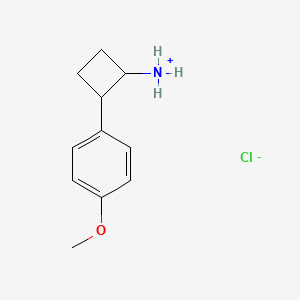
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride is an organic compound that features a cyclobutylamine core substituted with a p-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride typically involves the following steps:
Formation of Cyclobutylamine: Cyclobutylamine can be synthesized from cyclobutanecarboxylic acid through a Hofmann-type rearrangement using hydrazoic acid or by oxidative rearrangement with lead tetraacetate or iodosobenzene diacetate.
Substitution Reaction: The cyclobutylamine is then reacted with p-methoxybenzyl chloride under basic conditions to introduce the p-methoxyphenyl group.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Products include p-methoxyphenylcyclobutanone.
Reduction: Products include various cyclobutylamine derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride has several scientific research applications:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(p-Methoxyphenyl)cyclobutylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: A simpler analog without the p-methoxyphenyl group.
p-Methoxyphenylamine: Lacks the cyclobutyl ring structure.
2-Methoxyphenol Derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
2-(p-Methoxyphenyl)cyclobutylamine hydrochloride is unique due to its combination of a cyclobutyl ring and a p-methoxyphenyl group, which imparts specific chemical and biological properties not found in simpler analogs .
Propriétés
Numéro CAS |
15812-48-3 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)cyclobutyl]azanium;chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H |
Clé InChI |
FUGZTRINJAUMNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC2[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
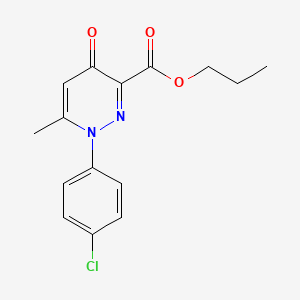

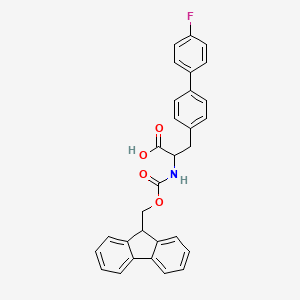
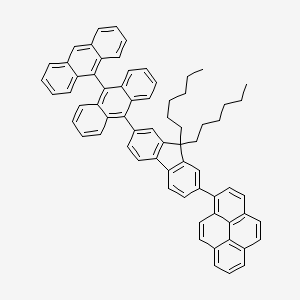
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
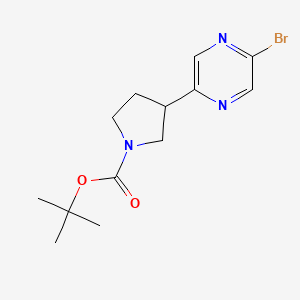
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
